![molecular formula C68H127NO5 B3026395 9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester CAS No. 1318771-31-1](/img/structure/B3026395.png)
9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester
Übersicht
Beschreibung
The compound appears to be a complex derivative of 9Z,12Z-octadecadienoic acid, which is a polyunsaturated fatty acid. While the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds studied within them. For instance, 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is a hydroxy acid derived from the oxidation of linoleic acid, which is also the parent compound of 9Z,12Z-octadecadienoic acid . Similarly, 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) is a ketodiene derivative of the same fatty acid and exhibits cytotoxic activity against human ovarian cancer cells .
Synthesis Analysis
The synthesis of hydroxy derivatives like 9-HODE involves the conversion of hydroperoxy precursors such as 9S-HPODE into the corresponding hydroxy acids . This process is typically carried out in vitro under various conditions, including the presence of air, metal catalysts, and antioxidants. The specific synthesis route for the compound would likely involve similar oxidative steps, possibly followed by further functionalization to introduce the amino and ester groups mentioned in its name.
Molecular Structure Analysis
The molecular structure of the compound includes multiple functional groups: a hydroxy group, an amino group, and an ester linkage. These groups are likely to influence the molecule's reactivity and interactions with biological systems. The presence of double bonds in the 9Z,12Z configuration contributes to the molecule's conformation and chemical properties. The structure of 9-HODE and 9-EE-KODE, as mentioned in the papers, provides insight into the behavior of similar unsaturated fatty acid derivatives .
Chemical Reactions Analysis
The chemical reactivity of unsaturated fatty acid derivatives like 9-HODE and 9-EE-KODE is influenced by their double bonds and functional groups. For example, 9-HODE is stable under various oxidation conditions, unlike its hydroperoxide precursors . The ketodiene 9-EE-KODE can induce apoptosis in cancer cells through mitochondrial pathways, demonstrating its biological reactivity . The compound would likely exhibit its own unique reactivity profile based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of fatty acid derivatives are determined by their molecular structure. Hydroxy acids like 9-HODE are stable under oxidative conditions, suggesting resistance to radical attacks . The cytotoxic properties of 9-EE-KODE against cancer cells indicate that similar derivatives could have significant biological activities . The compound , with its complex structure, would be expected to have unique solubility, stability, and reactivity characteristics that could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Transformation and Decomposition of Fatty Acid Hydroperoxides
Research on the thermal decomposition of similar fatty acid hydroperoxides, such as those derived from linoleic acid, provides insights into the formation of volatile compounds. Gardner and Selke (1984) explored the volatiles from the thermal decomposition of isomeric methyl epoxides derived from linoleic acid hydroperoxides, identifying a range of cleavage fragments including methyl octanoate and methyl 9-oxononanoate, among others. These findings suggest potential applications in understanding the thermal stability and decomposition pathways of fatty acids in food and biological systems (Gardner & Selke, 1984).
Acid-Catalyzed Transformation of Hydroperoxylinoleic Acid
The acid-catalyzed transformation of linoleic acid hydroperoxides into various epoxy and hydroxy acids has been studied by Gardner et al. (1984). This research highlights the conversion of linoleic acid derivatives into compounds with potential biological significance, including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids. Such transformations could have implications for the synthesis of bioactive compounds and the study of lipid oxidation processes (Gardner et al., 1984).
Aromatase Inhibitory Activity
Fatty acid derivatives have been investigated for their potential health-related applications, such as inhibiting aromatase, an enzyme involved in estrogen biosynthesis. Kraus, Spiteller, and Bartsch (1991) identified (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid as an aromatase inhibitor from the root extract of Urtica dioica, demonstrating the potential therapeutic applications of fatty acid derivatives in hormone-related disorders (Kraus, Spiteller, & Bartsch, 1991).
Lipid Peroxidation Markers
The role of fatty acid hydroperoxides and their reduction products in lipid peroxidation processes has been extensively studied. Spiteller and Spiteller (1997) explored the conversion of hydroperoxy octadecadienoic acids into hydroxy acids, highlighting their stability and potential as markers for lipid peroxidation, a process relevant to the study of oxidative stress and its biological implications (Spiteller & Spiteller, 1997).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(Z)-32-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacont-10-enyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H127NO5/c1-3-5-7-9-11-13-15-17-33-38-42-46-50-54-58-62-68(73)74-63-59-55-51-47-43-39-35-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-34-37-41-45-49-53-57-61-67(72)69-65(64-70)66(71)60-56-52-48-44-40-36-16-14-12-10-8-6-4-2/h11,13,17,28,30,33,56,60,65-66,70-71H,3-10,12,14-16,18-27,29,31-32,34-55,57-59,61-64H2,1-2H3,(H,69,72)/b13-11-,30-28-,33-17-,60-56+/t65-,66+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCGMGJNWKWWGU-AXIQRGFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCC/C=C\CCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H127NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1038.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



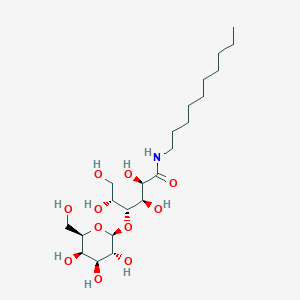
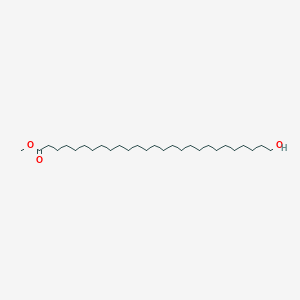
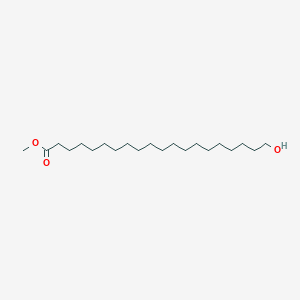
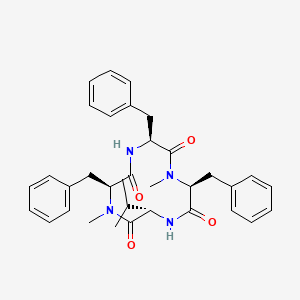
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)
![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)
![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)
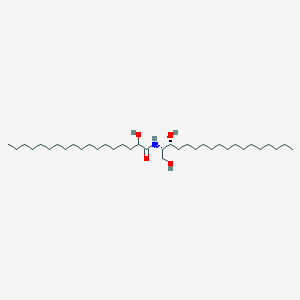
![25-[[1-(3alpha)-cholest-5-en-3-yl-1H-1,2,3-triazol-4-yl]methoxy]-26,27,28-trihydroxy-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026329.png)
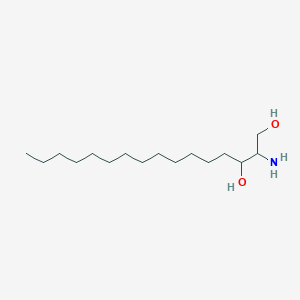
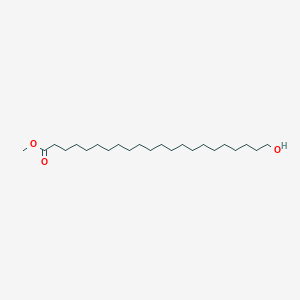
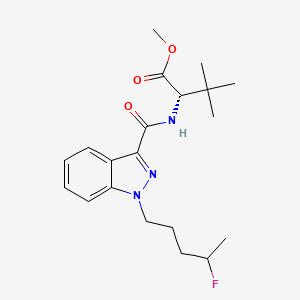
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)